![molecular formula C14H10Br2O3 B2667944 5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid CAS No. 938241-69-1](/img/structure/B2667944.png)

5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

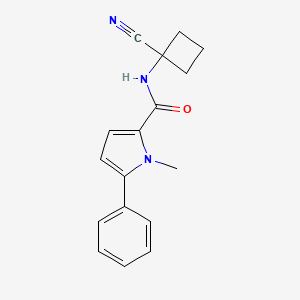

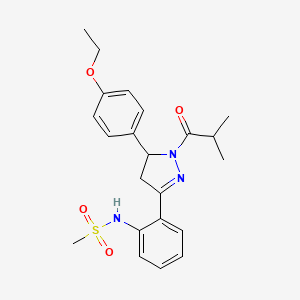

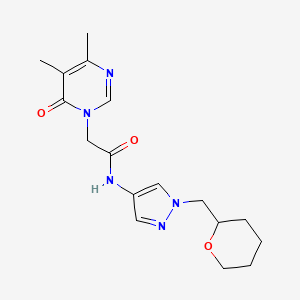

5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid is a chemical compound with the molecular formula C14H10Br2O3 and a molecular weight of 386.04 . It is used in biochemical research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10Br2O3/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2,(H,17,18) . This indicates that the compound contains a benzoic acid group (C6H5COOH) and a bromobenzyl group (C6H4CH2Br) connected by an oxygen atom.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 492.0±40.0 °C and a predicted density of 1.762±0.06 g/cm3 . Its pKa is predicted to be 3.04±0.36 , indicating that it can act as a weak acid in solution.Applications De Recherche Scientifique

Catalysts for Bromination Reactions

One application of related brominated compounds involves their use as catalysts in the bromination of organic substrates. For example, certain selenoxides have been demonstrated to catalyze the bromination of organic substrates in two-phase systems, utilizing sodium bromide and hydrogen peroxide. This process is effective at low catalyst concentrations relative to the organic substrates, and the presence of electron-donating or withdrawing substituents on the selenoxides can significantly affect the reaction rate (Goodman & Detty, 2004).

Precursors for Ligand Design

In ligand design, bromo-substituted compounds are pivotal in constructing preorganized ligands for potential labeling of biological materials. The transformation of bromo to ester groups, followed by saponification and acidification, allows for the creation of structures with appended functions. These protocols contribute significantly to the rational design of ligands with specific functionalities, opening avenues for further biological application (Charbonnière, Weibel, & Ziessel, 2002).

Photosensitizers in Photodynamic Therapy

Certain brominated benzenesulfonamide derivatives have shown remarkable potential as photosensitizers in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them excellent candidates for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Photolabile Labels for Biochemical Agents

The synthesis of highly photolabile compounds like 4-(1-azi-2,2,2-trifluoroethyl)benzoic acid demonstrates the utility of brominated compounds in creating labels that can be fixed to biochemical agents for research purposes. These compounds, upon irradiation, generate carbenes that can be utilized for photoaffinity labeling, providing a valuable tool for the study of biochemical interactions (Nassal, 1983).

Antioxidants from Marine Algae

Bromophenols isolated from red algae have shown potent antioxidant activity, surpassing standard antioxidants in various assays. These findings highlight the potential of bromophenols as natural antioxidants, contributing to the oxidative stability of foods and possibly offering health benefits due to their radical scavenging abilities (Olsen, Hansen, Isaksson, & Andersen, 2013).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-2-[(4-bromophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2O3/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIGHQLIBHLGSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide](/img/structure/B2667868.png)

![(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2667873.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2667876.png)

![[5-Fluoro-2-(oxan-4-yloxy)pyridin-4-yl]boronic acid](/img/structure/B2667879.png)